![molecular formula C15H14ClN3O2S2 B2769588 N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1351643-29-2](/img/structure/B2769588.png)
N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
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Overview
Description
Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. In a study by Chen et al., they synthesized several derivatives of N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide . Among these derivatives, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This finding suggests that the compound could be further investigated for its antiviral properties.
- The 1,3,4-thiadiazole moiety is known for its diverse biological activities. Sulfonamide derivatives, including the compound , have been associated with antibiotic properties . Researchers may explore modifications of this scaffold to develop novel antimicrobial agents.
- While the specific compound’s antifungal activity is not explicitly mentioned, other sulfonamide derivatives have demonstrated antifungal properties . Investigating its potential against fungal pathogens could be an interesting avenue.
- Sulfonamide derivatives have been investigated for herbicidal applications in agriculture . Although direct evidence for this compound’s herbicidal activity is lacking, its structural features warrant further exploration in this context.
- Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the compound’s electronic structure, vibrational frequencies, and reactivity. Researchers could explore its interactions with biological macromolecules using computational methods .
Antiviral Activity
Medicinal Chemistry
Antifungal Applications
Herbicidal Potential
Computational Chemistry and Molecular Modeling
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antitubercular activity, suggesting that they may target the mycobacterium tuberculosis cell lines .
Mode of Action
The exact mode of action of this compound is currently under investigation. Preliminary studies suggest that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis, which suggests that they may interfere with essential biochemical pathways in these bacteria .
Result of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis, indicating that they may have a bacteriostatic or bactericidal effect .
Action Environment
This compound represents an interesting area of study for the development of novel antitubercular agents .
properties
IUPAC Name |
N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S2/c16-11-6-4-9(5-7-11)12(20)8-22-15-19-18-14(23-15)17-13(21)10-2-1-3-10/h4-7,10H,1-3,8H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCQOAUKSFWUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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